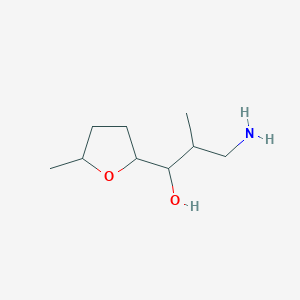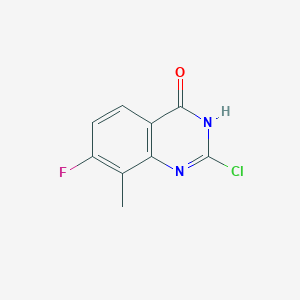![molecular formula C14H14ClNS B13164090 N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine is a chemical compound with the molecular formula C14H15ClNS It is known for its unique structure, which includes a cyclopropane ring attached to a thiophene ring substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of 2-chlorobenzaldehyde with thiourea under acidic conditions to form 2-chlorophenylthiourea. This intermediate is then cyclized to form the thiophene ring.
Attachment of the Cyclopropane Ring: The thiophene derivative is then reacted with cyclopropanamine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(2-Bromophenyl)thiophen-2-YL]methyl}cyclopropanamine: Similar structure but with a bromine atom instead of chlorine.
N-{[5-(2-Fluorophenyl)thiophen-2-YL]methyl}cyclopropanamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine and fluorine analogs. This uniqueness can lead to different biological activities and chemical properties.
Properties
Molecular Formula |
C14H14ClNS |
|---|---|
Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)14-8-7-11(17-14)9-16-10-5-6-10/h1-4,7-8,10,16H,5-6,9H2 |
InChI Key |
UHOOQOZQBKDENE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
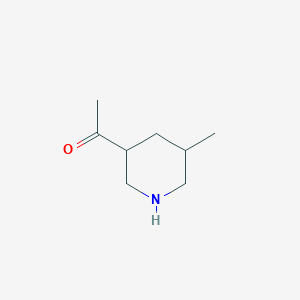
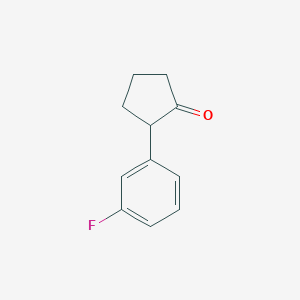
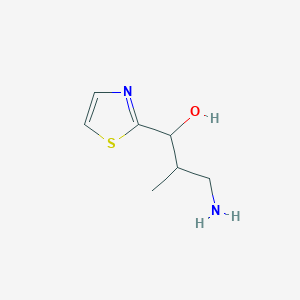
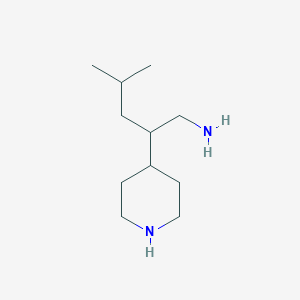
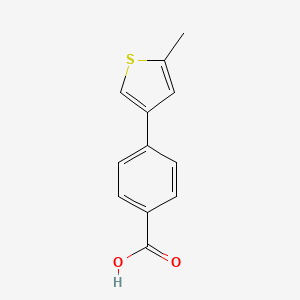
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
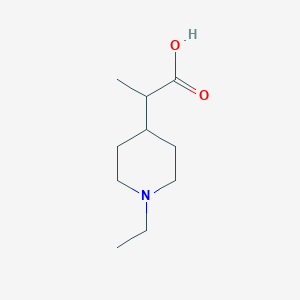



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)
